Triptophenolide

概要

説明

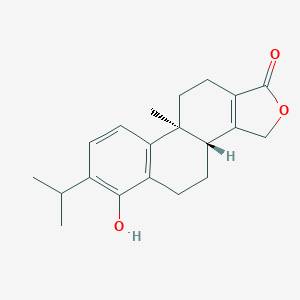

- これはジテルペノイド のクラスに属し、化学式はC~20~H~24~O~3~ で、分子量は312.4 g/molです .

- 歴史的に、Tripterygium wilfordiiは、その抗炎症作用と免疫抑制作用のために伝統的な中国医学で使用されてきました。

トリプトフェノライド: .

準備方法

- トリプトフェノライドの合成経路は広く文書化されていませんが、通常は天然源から得られます。

- 工業生産方法には、Tripterygium wilfordiiからの抽出または特定の前駆体を用いた化学合成が含まれる場合があります。

化学反応の分析

- トリプトフェノライドは、酸化、還元、置換など、さまざまな反応を起こします。

- これらの反応で使用される一般的な試薬と条件は、入手可能な文献では明示されていません。

- これらの反応中に生成される主要な生成物は、特定の反応条件によって異なります。

科学的研究の応用

免疫調節: トリプトフェノライドは、特定の抗原によって誘発される遅延型過敏症(DTH)反応を阻害し、動物モデルにおける末梢血ANAE+リンパ球を減少させます.

補体活性化: ラットとマウスにおいて、総血清補体レベルを上昇させ、血清抗体産生(IgG)を減少させます。

抗アンドロゲン活性: トリプトフェノライドは、野生型および変異型アンドロゲン受容体の両方を阻害する抗アンドロゲンとして同定されています.

作用機序

- トリプトフェノライドがその効果を発揮する正確なメカニズムは、現在も研究中の分野です。

- これは、免疫応答の調節、補体活性化、細胞経路との相互作用を含む可能性があります。

類似の化合物との比較

- トリプトフェノライドの独自性は、その抗アンドロゲン活性と免疫調節効果にあります。

- 類似の化合物には、他のジテルペノイドや抗炎症作用を持つ天然物が含まれます。

類似化合物との比較

- Triptophenolide’s uniqueness lies in its antiandrogen activity and immunomodulatory effects.

- Similar compounds include other diterpenoids and natural products with anti-inflammatory properties.

Remember that this compound’s full potential and mechanisms are still being explored, making it an intriguing subject for further scientific investigation

生物活性

Triptophenolide is a bioactive compound derived from Tripterygium wilfordii, a plant traditionally used in Chinese medicine. This diterpenoid exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and immunosuppressive effects. The compound has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and various cancers.

This compound is characterized by its unique diterpene structure. Its mechanism of action involves several pathways, notably the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Cytokines : this compound suppresses the expression of pro-inflammatory cytokines such as IL-2, TNF-α, and COX-2, which are crucial in inflammatory responses .

- Cell Cycle Regulation : It affects cell cycle progression, promoting apoptosis in various cancer cell lines by activating caspases and altering Bcl-2 family protein expressions .

- Androgen Receptor Antagonism : this compound competes with androgen for binding to its receptor, reducing androgen-dependent gene expression, which is significant in prostate cancer treatment .

Anticancer Properties

This compound has demonstrated significant anticancer activity across multiple cancer types. Studies indicate that it effectively inhibits the growth of various cancer cell lines, including:

| Cancer Cell Line | Inhibitory Effect |

|---|---|

| U87-MG | Significant |

| MCF-7 | Moderate |

| HeLa | Significant |

| K562 | Moderate |

Research has shown that this compound induces apoptosis through mitochondrial pathways and the activation of caspases .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit the expression of inflammatory mediators. Clinical studies have confirmed its efficacy in treating conditions like rheumatoid arthritis by reducing inflammation markers such as IL-6 and TNF-α .

Immunosuppressive Activity

This compound has been evaluated for its immunosuppressive effects, making it a candidate for treating autoimmune diseases. It modulates T-cell responses and inhibits lymphocyte proliferation, which is beneficial in conditions like lupus and multiple sclerosis .

Case Studies

- Rheumatoid Arthritis Treatment : A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound resulted in significant reductions in disease activity scores and inflammatory markers.

- Prostate Cancer : In vitro studies revealed that this compound effectively inhibits the proliferation of prostate cancer cells through androgen receptor antagonism, suggesting potential as a therapeutic agent for hormone-sensitive cancers .

- Systemic Lupus Erythematosus (SLE) : Patients treated with this compound exhibited improved clinical outcomes, including reduced flares and lower levels of autoantibodies.

Pharmacokinetics and Metabolism

Recent studies have focused on the pharmacokinetics of this compound. After administration, it is metabolized primarily in the liver, with metabolites excreted in urine and bile. The metabolic profiling indicates that its bioavailability can be influenced by various factors including formulation and dosage .

特性

IUPAC Name |

(3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-11(2)12-4-6-16-14(18(12)21)5-7-17-15-10-23-19(22)13(15)8-9-20(16,17)3/h4,6,11,17,21H,5,7-10H2,1-3H3/t17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXIBWGPZSPABK-FXAWDEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995809 | |

| Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74285-86-2 | |

| Record name | Triptophenolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074285862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。